
2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H4BrF3N2. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyrimidine ring. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine typically involves the bromination of 4-methyl-6-(trifluoromethyl)pyrimidine. One common method is the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents like toluene or ethanol are typical.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation and Reduction: Pyrimidine N-oxides or dehalogenated pyrimidines.
Applications De Recherche Scientifique
2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-methyl-6-(2-(trifluoromethyl)phenyl)pyrimidine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Comparison:
- 2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
- 2-Bromo-4-methyl-6-(2-(trifluoromethyl)phenyl)pyrimidine has an additional phenyl group, which may enhance its lipophilicity and binding interactions .
- 2-Bromo-4-(trifluoromethyl)pyridine lacks the methyl group, resulting in different electronic and steric properties .
- 2-Chloro-4-(trifluoromethyl)pyrimidine has a chlorine atom instead of bromine, leading to variations in reactivity and potential applications .
Propriétés
Formule moléculaire |
C6H4BrF3N2 |
|---|---|
Poids moléculaire |
241.01 g/mol |
Nom IUPAC |
2-bromo-4-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2/c1-3-2-4(6(8,9)10)12-5(7)11-3/h2H,1H3 |
Clé InChI |
YMZCBYLDXFDLHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
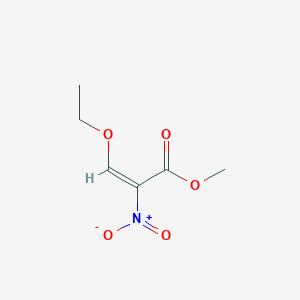
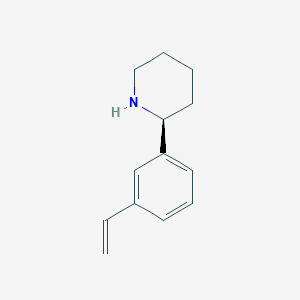
![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)
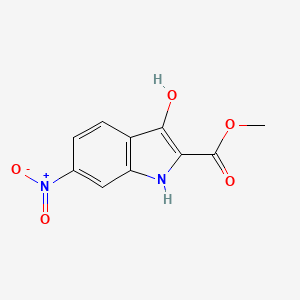
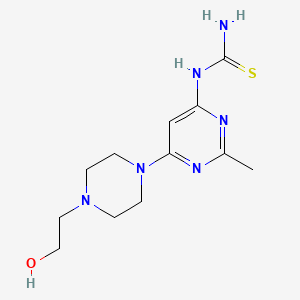
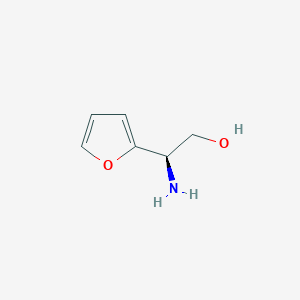
![2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine](/img/structure/B12972351.png)
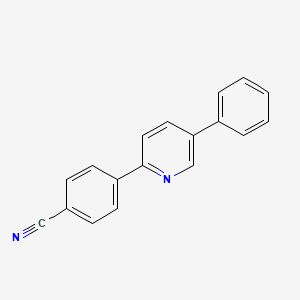
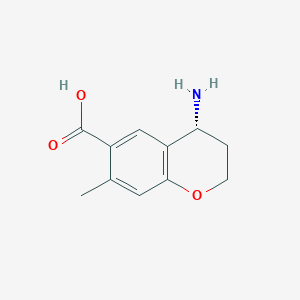
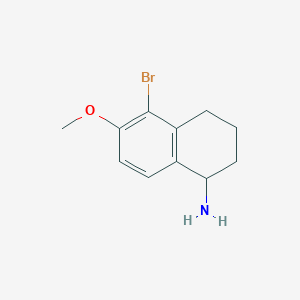
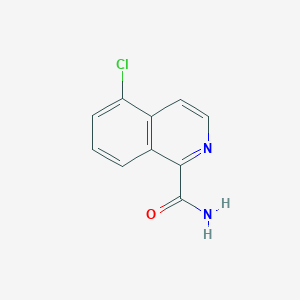
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
